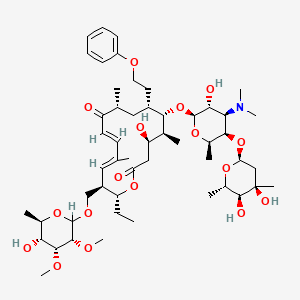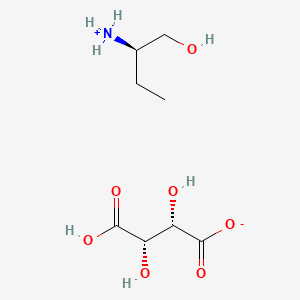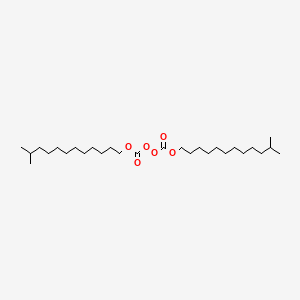
Diisotridecyl peroxydicarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisotridecyl peroxydicarbonate is an organic peroxide with the chemical formula C28H54O6. It is known for its strong oxidizing properties and is commonly used as an initiator in polymerization reactions. This compound is particularly valued in industrial applications due to its ability to decompose and generate free radicals, which are essential for initiating polymerization processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often require low temperatures to prevent premature decomposition of the peroxide compound .
Industrial Production Methods: In industrial settings, the production of diisotridecyl peroxydicarbonate involves continuous processes where the reactants are carefully controlled to maintain the desired temperature and pressure. The use of stabilizers is common to ensure the safe handling and storage of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Diisotridecyl peroxydicarbonate primarily undergoes decomposition reactions, where it breaks down to form free radicals. These radicals can then participate in various polymerization reactions .
Common Reagents and Conditions: The decomposition of this compound is often triggered by heat or the presence of certain metals and amines. The reaction typically occurs at temperatures between 0-10°C, which can lead to explosive decomposition if not carefully controlled .
Major Products: The primary products of the decomposition of this compound are carbon dioxide and diisotridecyl alcohol. These products are formed as a result of the breakdown of the peroxide bond .
Applications De Recherche Scientifique
Diisotridecyl peroxydicarbonate is widely used in scientific research, particularly in the field of polymer chemistry. Its ability to generate free radicals makes it an essential initiator for the polymerization of various monomers, including styrene, vinyl chloride, and acrylates . Additionally, it is used in the synthesis of high-performance polymers and resins, which are crucial in the manufacturing of advanced materials .
Its role in initiating polymerization reactions is also explored in the development of new biomaterials .
Mécanisme D'action
The mechanism of action of diisotridecyl peroxydicarbonate involves the generation of free radicals through the decomposition of the peroxide bond. These free radicals can then initiate polymerization reactions by reacting with monomers to form polymer chains . The decomposition process is highly exothermic and can be accelerated by the presence of certain metals and amines .
Comparaison Avec Des Composés Similaires
Dipropyl peroxydicarbonate: Similar to diisotridecyl peroxydicarbonate, dipropyl peroxydicarbonate is used as a polymerization initiator.
Diisopropyl peroxydicarbonate: This compound is also used as a polymerization initiator but has a different structure and reactivity profile compared to this compound.
Uniqueness: this compound is unique due to its high molecular weight and specific decomposition temperature range. These properties make it particularly suitable for initiating polymerization reactions in specific industrial applications where controlled decomposition is crucial .
Propriétés
Numéro CAS |
82065-80-3 |
|---|---|
Formule moléculaire |
C28H54O6 |
Poids moléculaire |
486.7 g/mol |
Nom IUPAC |
11-methyldodecoxycarbonyloxy 11-methyldodecyl carbonate |
InChI |
InChI=1S/C28H54O6/c1-25(2)21-17-13-9-5-7-11-15-19-23-31-27(29)33-34-28(30)32-24-20-16-12-8-6-10-14-18-22-26(3)4/h25-26H,5-24H2,1-4H3 |
Clé InChI |
QYLYCIMKTCNLGY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCOC(=O)OOC(=O)OCCCCCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde](/img/structure/B12686936.png)
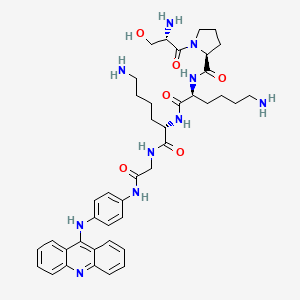


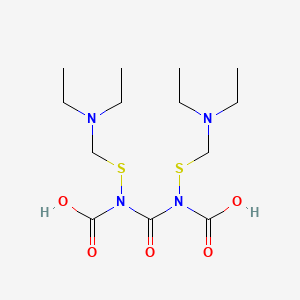
![5-[(3-Methoxypropyl)amino]-8-[(2-methyl-4-nitrophenyl)azo]-1-naphthol](/img/structure/B12686955.png)
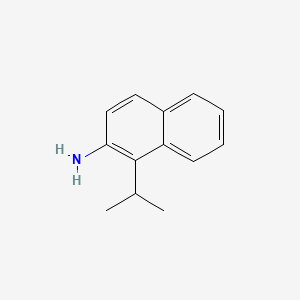
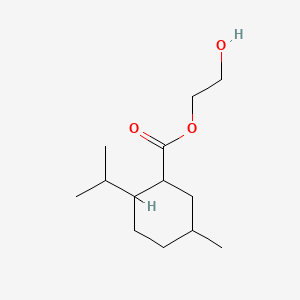
![7H-Benz[de]anthracen-7-one, 8,11-dichloro-](/img/structure/B12686971.png)

